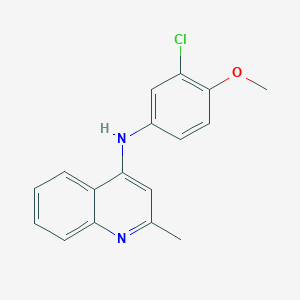
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is derived from the quinoline family and is known to have a variety of biochemical and physiological effects. The purpose of
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various cellular processes such as cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine involves the inhibition of JAK2 and STAT3. JAK2 is a tyrosine kinase that is involved in the phosphorylation of STAT3. Once phosphorylated, STAT3 dimerizes and translocates to the nucleus, where it activates the transcription of various genes. N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine inhibits the activity of JAK2, thereby preventing the phosphorylation of STAT3 and its subsequent activation. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of JAK2 and STAT3, which are involved in various cellular processes such as cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to have anti-viral properties, particularly against the hepatitis C virus.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in lab experiments is its specificity for JAK2 and STAT3. This specificity allows for the targeted inhibition of these proteins, which can lead to a reduction in tumor growth and inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to have a high degree of purity, which allows for accurate and reproducible experiments. One limitation of using N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine. One potential direction is the development of more potent and selective inhibitors of JAK2 and STAT3. Additionally, further studies are needed to determine the toxicity of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in vivo and its potential for use in clinical trials. Finally, the potential therapeutic applications of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in other diseases, such as viral infections, should be explored.
合成法
The synthesis method for N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine involves a series of chemical reactions. The starting materials are 3-chloro-4-methoxyaniline and 2-methylquinoline. These two compounds are reacted in the presence of a base and a catalyst to form the desired product. The yield of this reaction is typically high, and the purity of the final product can be verified using various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-9-16(13-5-3-4-6-15(13)19-11)20-12-7-8-17(21-2)14(18)10-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXOUOHUQRMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-methylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)
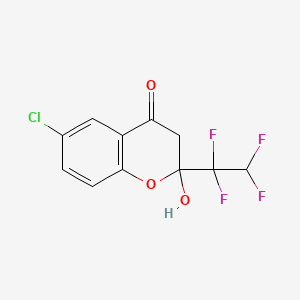
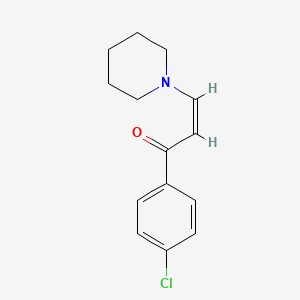


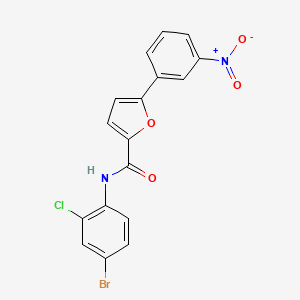
![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)
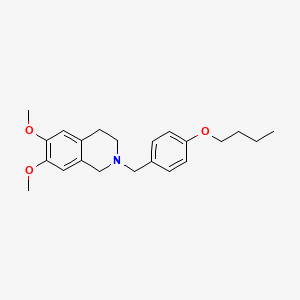

![dimethyl 2-[(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]terephthalate](/img/structure/B5065569.png)
![2-{[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5065576.png)